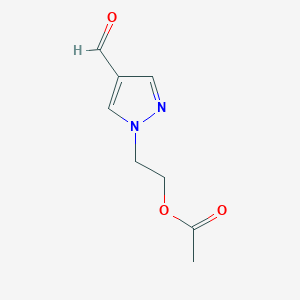

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

Vue d'ensemble

Description

2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a formyl group at the 4-position of the pyrazole ring and an ethyl acetate moiety attached to the nitrogen atom at position 1.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-formyl-1H-pyrazole and ethyl chloroacetate.

Reaction Steps:

Nucleophilic Substitution: The nitrogen atom of 4-formyl-1H-pyrazole attacks ethyl chloroacetate, leading to the formation of this compound.

Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality.

Catalysts: Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group, forming a pyrazolone derivative.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 3- and 5-positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid; conditions include aqueous medium and heating.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.

Substitution: Electrophiles like bromine or nitric acid; conditions include acidic medium and controlled temperature.

Major Products Formed:

Oxidation: 4-Formyl-1H-pyrazole-1-carboxylic acid.

Reduction: 4-Hydroxymethyl-1H-pyrazole-1-ethyl acetate.

Substitution: Brominated or nitrated derivatives of the pyrazole ring.

Applications De Recherche Scientifique

Organic Synthesis

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate serves as an important intermediate in organic synthesis. Its aldehyde group can participate in various reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are key intermediates in the synthesis of more complex organic molecules.

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pyrazole derivatives that exhibited significant biological activity against cancer cell lines .

Medicinal Chemistry

The pyrazole moiety is well-known for its pharmacological properties. Compounds containing this structure have been reported to exhibit:

- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in alleviating inflammation, making them potential candidates for developing anti-inflammatory drugs.

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against various pathogens .

Case Study : A recent investigation highlighted the synthesis of pyrazole-based compounds from this compound, demonstrating their efficacy as potential anti-cancer agents .

Material Science

In material science, this compound can be utilized to develop new materials due to its reactive functional groups. Applications include:

- Polymer Chemistry : The compound can be used to create cross-linked polymer networks through its aldehyde functionality, which can react with polyols or amines.

- Coatings and Adhesives : The unique properties of the pyrazole ring allow for the development of coatings that provide enhanced durability and resistance to environmental factors.

Summary Table of Applications

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

2-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

4,4'- (4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives

This comprehensive overview highlights the significance of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Similar compounds have demonstrated a range of activities, including:

- Antimicrobial Activity : The compound exhibits potential against various pathogens by inhibiting microbial enzymes and disrupting cellular processes.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing cytokine production.

- Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

The compound interacts with several enzymes and proteins, playing a significant role in biochemical reactions. Key properties include:

- Transport Mechanisms : It interacts with transporters that facilitate its movement across cellular membranes.

- Metabolic Pathways : The compound undergoes metabolic transformations involving various enzymes, leading to the formation of active metabolites.

Research Findings

Recent studies have highlighted the biological activities of this compound and related pyrazole compounds. Below are key findings from diverse research sources.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated significant inhibition zones against common bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 μg/mL | Excellent against Staphylococcus aureus and E. coli |

Anti-inflammatory Activity

In vitro studies demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines. For example, compounds similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating potential therapeutic applications in oncology .

Case Studies

Several studies have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities:

- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy, showing promising results against resistant strains .

- Molecular Modeling Studies : Molecular docking studies suggested that the binding affinity of these compounds with specific receptors could explain their biological activities .

- Comparative Analysis : A comparative study of different pyrazole derivatives highlighted the structural features contributing to enhanced biological activity, such as substituent effects on the pyrazole ring .

Propriétés

IUPAC Name |

2-(4-formylpyrazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNWFGFRZMKZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222760 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315367-26-0 | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315367-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.